molecular formula C18H21N5O3S B11468827 ethyl 4-(2-methylphenyl)-6-{[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 4-(2-methylphenyl)-6-{[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11468827
M. Wt: 387.5 g/mol
InChI Key: OLYWAMDCQOUEGE-UHFFFAOYSA-N
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Description

ETHYL 6-{[(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]METHYL}-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: is a complex organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyrimidine core, which is a six-membered ring containing nitrogen atoms, and is functionalized with various substituents, including a triazole ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 6-{[(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]METHYL}-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be achieved through a multi-step process. One of the key steps involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the Biginelli reaction and Huisgen cycloaddition for large-scale synthesis. This would include the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: ETHYL 6-{[(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]METHYL}-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 6-{[(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]METHYL}-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and the tetrahydropyrimidine core are key structural features that enable the compound to bind to specific sites on enzymes, inhibiting their activity and thereby affecting cellular processes . This inhibition can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Uniqueness: ETHYL 6-{[(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]METHYL}-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole ring and the tetrahydropyrimidine core allows for versatile interactions with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C18H21N5O3S

Molecular Weight

387.5 g/mol

IUPAC Name

ethyl 4-(2-methylphenyl)-6-[(2-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H21N5O3S/c1-4-26-16(24)14-13(9-27-18-19-10-20-23(18)3)21-17(25)22-15(14)12-8-6-5-7-11(12)2/h5-8,10,15H,4,9H2,1-3H3,(H2,21,22,25)

InChI Key

OLYWAMDCQOUEGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2C)CSC3=NC=NN3C

Origin of Product

United States

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